molecular formula C10H21N B2593488 (1,3,3-Trimethylcyclohexyl)methanamine CAS No. 53060-57-4

(1,3,3-Trimethylcyclohexyl)methanamine

Cat. No.: B2593488
CAS No.: 53060-57-4
M. Wt: 155.285
InChI Key: PZVANPGBOPAOIK-UHFFFAOYSA-N
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Description

Research Significance and Context of Cyclohexylmethanamine Derivatives

Cyclohexylmethanamine derivatives belong to the larger family of cycloaliphatic amines, which are characterized by a cyclic hydrocarbon structure and an amine functional group. researchgate.net These compounds are significant in academic and industrial research primarily as versatile organic intermediates. researchgate.net Their chemical reactivity is similar to that of other primary amines, allowing for a wide range of derivatization reactions, such as salt formation with acids and alkylation to form quaternary ammonium (B1175870) cations. researchgate.net

A major area of their application is in polymer chemistry. Cycloaliphatic diamines are used as monomers in condensation polymerization reactions with dicarboxylic acids, diisocyanates, or diepoxides to synthesize high-molecular-weight polymers such as polyamides, polyureas, and epoxies. researchgate.net These polymers often exhibit desirable properties like thermal stability and mechanical strength, which are influenced by the rigid cycloaliphatic structure. In another vein, primary cycloaliphatic amines can react with phosgene to produce isocyanates, which are themselves key precursors for polyurethane synthesis. researchgate.net

Beyond polymer science, these amines are crucial in the synthesis of pharmacologically active molecules. For instance, they can be condensed with other organic compounds, such as isatin (B1672199), to form Schiff bases. mdpi.com These resulting Schiff bases have been investigated for a wide array of potential biological activities. mdpi.com The synthetic versatility of cycloaliphatic amines continues to make them valuable subjects of study in the broader field of organic synthesis, which focuses on constructing the molecules of nature and creating new ones for applications in science and technology. nih.gov

Stereochemical Aspects and Conformational Considerations

The stereochemistry of (1,3,3-Trimethylcyclohexyl)methanamine is dictated by its substituted cyclohexane (B81311) ring. Saturated six-membered rings like cyclohexane predominantly adopt a non-planar chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

A fundamental principle of conformational analysis is that a substituent generally prefers the equatorial position over the axial position to minimize steric hindrance. utdallas.edu An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. utdallas.edu The energetic cost of placing a group in the axial position is known as its "A-value," which increases with the size of the substituent. utdallas.edu

Overview of Contemporary Academic Studies Involving Related Cycloaliphatic Amines

Contemporary research continues to explore the utility of cycloaliphatic amines in diverse scientific areas, from materials science to medicinal chemistry. Their unique structural and chemical properties make them valuable components in the design of new functional materials and molecules.

In the field of materials science, particularly in the conservation of cultural heritage, cycloaliphatic polyamines are used as hardeners for epoxy resins. mdpi.com For example, research has investigated commercial epoxy systems where a cycloaliphatic amine hardener is used to cure bisphenol-A-based epoxy resins for the purpose of conserving glass and ceramic artifacts. mdpi.com The choice of amine influences the final properties of the cured epoxy, such as its strength, viscosity, and long-term stability.

In synthetic organic chemistry, the focus is often on using cycloaliphatic amines as scaffolds for creating novel compounds with potential biological applications. A notable example is the synthesis of new Schiff bases through the condensation of a cycloaliphatic diamine with isatin. mdpi.com One such diamine is 5-amino-1,3,3-trimethyl-cyclohexanemethylamine, also known as isophorone (B1672270) diamine (IPDA), which is structurally related to this compound. The resulting Schiff bases are then investigated for their biological properties and their ability to form metal complexes. mdpi.com The ongoing development of multicomponent reactions, which involve three or more reagents, frequently utilizes amines to efficiently generate libraries of complex molecules for screening for new bioactive compounds. scispace.com These studies highlight the enduring importance of cycloaliphatic amines as foundational building blocks in the quest for new chemical entities.

Data Tables

Table 1: Physical Properties of Related Cycloaliphatic Amines

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Form Density (g/mL at 25 °C)
Cyclohexylamine (B46788) 108-91-8 C₆H₁₃N 99.17 Liquid 0.865
1,3-Cyclohexanebis(methylamine) 2579-20-6 C₈H₁₈N₂ 142.24 Liquid 0.945

Table 2: List of Compound Names Mentioned

Compound Name
This compound
Cyclohexylmethanamine
Cyclohexylamine
1,3-Cyclohexanebis(methylamine)
Isophorone diamine (5-amino-1,3,3-trimethyl-cyclohexanemethylamine)
Isatin (1H-indole-2,3-dione)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3,3-trimethylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)5-4-6-10(3,7-9)8-11/h4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVANPGBOPAOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 1,3,3 Trimethylcyclohexyl Methanamine

Established Synthetic Routes and Precursor Chemistry

The industrial production of (1,3,3-Trimethylcyclohexyl)methanamine, commonly known in the industry as Isophorone (B1672270) diamine (IPDA), is intrinsically linked to the chemistry of isophorone. Isophorone is a key platform chemical derived from acetone (B3395972). mdpi.comresearchgate.net

The most significant pathway to this compound begins with isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). mdpi.com Isophorone itself is synthesized through the self-condensation of acetone. researchgate.net The subsequent conversion to the target amine involves a critical intermediate, 3-cyano-3,5,5-trimethylcyclohexanone, commonly referred to as isophorone nitrile (IPN). google.com

Isophorone Synthesis: Acetone undergoes a catalyzed aldol (B89426) condensation to produce isophorone. google.com

Hydrocyanation: Isophorone reacts with hydrogen cyanide (HCN) to form isophorone nitrile (IPN). This step introduces the nitrogen atom that will become part of the primary amine group in the final product.

Aminating Hydrogenation: The IPN intermediate undergoes catalytic hydrogenation and amination to yield the final product, a mixture of cis and trans isomers of 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine). google.comindustrialchemicals.gov.au

The derivatization from isophorone is the cornerstone of commercial production due to the ready availability of acetone as a feedstock. mdpi.com

The final and most critical stage in the synthesis is the conversion of isophorone nitrile (IPN) to this compound (Isophorone diamine). This transformation is achieved through reductive amination, a process that simultaneously hydrogenates the ketone group and the nitrile group of the IPN molecule in the presence of ammonia (B1221849). google.comwikipedia.org

This process, also termed aminating hydrogenation, is typically carried out in a continuous manner using a fixed-bed catalyst. google.com A mixture of isophorone nitrile, ammonia, and often a solvent like a C1-C3 alcohol, is passed over the catalyst bed under high pressure and temperature in the presence of hydrogen. google.com

Key parameters influencing this reaction include the choice of catalyst, temperature, pressure, and the ratio of reactants. Cobalt and Ruthenium-based catalysts are commonly employed for this transformation. google.com The reaction is complex and can lead to by-products, but process optimization can achieve high yields and purity of the desired diamine. google.comepo.org

Catalytic Hydrogenation Conditions for Isophorone Nitrile
CatalystTemperature (°C)Pressure (MPa)Key FeaturesReference
Cobalt (Co) and/or Ruthenium (Ru) fixed-bed40 - 150 (preferably 90 - 130)3 - 8Continuous trickle bed reactor; uses ammonia and a C1-C3 alcohol solvent. google.com
Supported alkaline cobalt-based catalyst80 - 160 (staged)10Multi-stage bubble column reactor; achieves high selectivity for IPDA (>98%). epo.org
Generic Hydrogenation Catalysts20 - 1500.3 - 50Broad range cited in patent literature, often involving an imine intermediate. epo.org

While the derivatization of isophorone represents the dominant industrial synthesis, other fundamental organic reactions like cycloaddition and substitution are theoretically conceivable for constructing the substituted cyclohexane (B81311) ring system. 1,3-dipolar cycloaddition reactions, for instance, are a powerful tool for creating five-membered rings and can be adapted for synthesizing more complex cyclic structures. beilstein-journals.orgbeilstein-journals.org However, for the specific synthesis of this compound, these pathways are not commonly reported in industrial literature. The efficiency, high volume, and economic viability of the isophorone-based route have precluded the extensive development of alternative pathways like cycloaddition or complex multi-step substitution sequences for commercial-scale production.

Advanced Synthetic Approaches and Process Intensification

This compound possesses stereocenters, resulting in the formation of cis and trans isomers. The ratio of these isomers is a critical quality parameter for its subsequent applications, particularly in polymer synthesis. The catalytic hydrogenation of the intermediate isophorone nitrile imine is a key step where this ratio is determined. epo.org

Recent process developments have focused on controlling this cis/trans ratio. For example, using multi-stage reactors with a gradient temperature profile—lower temperatures in the initial stages followed by higher temperatures—can influence the stereochemical outcome. google.com One patented process reports achieving a cis/trans isomer ratio of 79/21, with a selectivity for the desired diamine product of over 98%. epo.org While control of diastereoselectivity (cis/trans) is an area of active process development, methods for producing a single enantiomer (enantiomeric enrichment) are less commonly described for this specific high-volume industrial chemical.

The synthesis of amines is a focal point for the application of green chemistry principles, aiming to reduce waste, improve atom economy, and utilize sustainable catalytic methods. rsc.orgresearchgate.net Reductive amination, the core reaction in producing this compound, is inherently more atom-efficient than many classical amine syntheses, with water being the main byproduct. wikipedia.orgmdpi.com

The twelve principles of green chemistry provide a framework for assessing and improving the sustainability of the synthesis: firp-ula.org

Catalysis: The industrial process relies heavily on heterogeneous catalysts (e.g., Co, Ru), which are preferred over stoichiometric reagents as they can be recycled and used in small quantities. google.comfirp-ula.org

Atom Economy: The reductive amination step exhibits good atom economy. The goal is to incorporate all atoms from the reactants (IPN, ammonia, hydrogen) into the final product.

Prevention: Optimizing reaction conditions to maximize selectivity to the desired diamine minimizes the formation of by-products and reduces waste. epo.org

Safer Solvents and Auxiliaries: While alcohols are used as solvents, continuous processes with solvent recycling loops can minimize their environmental impact. google.com

Future advancements aim to develop even more efficient and environmentally benign catalysts and processes, potentially utilizing bio-based feedstocks as precursors, aligning with the broader trend of sustainable chemical manufacturing. lifewatch.beresearchgate.netacs.org

Preparation of Functionalized Derivatives for Specific Applications

This compound, also known as isophorone diamine (IPDA), serves as a versatile building block in organic synthesis due to the presence of a primary amine group. This functional group allows for a variety of chemical transformations, leading to the creation of derivatives with tailored properties for specific applications, including the development of chemical ligands and intermediates for more complex molecules. The primary routes for functionalization include the formation of Schiff bases and ureas.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the imine or azomethine (–C=N–) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mediresonline.orgekb.eg This reaction is a common method for producing derivatives of this compound. These derivatives are of interest for their potential biological activities and as ligands for metal ion complexation. mdpi.com

A specific example is the synthesis of a novel Schiff base, 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one, from the reaction of this compound with isatin (B1672199) (1H-indole-2,3-dione). mdpi.com The synthesis involves mixing ethanolic solutions of the two reactants and refluxing the mixture for approximately two hours. mdpi.com Upon cooling, the resulting Schiff base precipitates and can be purified by filtration and recrystallization from ethanol, achieving a high yield. mdpi.com The purity of the synthesized compound is often monitored using thin-layer chromatography (TLC). mdpi.com Isatin-derived Schiff bases are explored for a wide range of potential biological applications, including antibacterial, antifungal, and anti-inflammatory activities. mdpi.com

Table 1: Synthesis of an Isatin-Schiff Base Derivative

Reactant 1Reactant 2SolventReaction ConditionsProductYieldReference
This compoundIsatinEthanolReflux for 2 hours3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one90% mdpi.com

Synthesis of Urea (B33335) Derivatives

Urea derivatives are another important class of compounds that can be synthesized from this compound. Substituted ureas are recognized for their applications in medicinal chemistry and as intermediates in organic synthesis. nih.gov Several general methods exist for the preparation of substituted ureas from primary amines.

One of the most common methods involves the reaction of a primary amine with an isocyanate. organic-chemistry.org This reaction is typically straightforward and results in the formation of a disubstituted urea. Another widely used method is the reaction of the hydrochloride salt of a primary amine with potassium cyanate. njit.edu While effective, this method can present challenges in isolating the water-soluble urea product from inorganic salts. njit.edu

A process for preparing monocyclohexylurea has been demonstrated by reacting cyclohexylamine (B46788) with urea in the presence of water at boiling temperatures. google.com This method results in the precipitation of the less soluble product, which can then be isolated by filtration. google.com This approach could be adapted for the synthesis of N-(1,3,3-trimethylcyclohexylmethyl)urea from this compound. The reaction of amines with N-acylbenzotriazoles in the presence of an azide (B81097) donor like diphenylphosphoryl azide (DPPA) also provides a pathway to various urea derivatives. organic-chemistry.org

Table 2: Representative General Synthesis of a Urea Derivative

Amine ReactantCo-reactantGeneral MethodProduct TypeReference
This compoundAlkyl or Aryl IsocyanateNucleophilic additionN,N'-Disubstituted Urea organic-chemistry.org
This compoundUreaReaction with heating in waterN-Substituted Urea google.com
This compound HydrochloridePotassium CyanateReaction with cyanateN-Substituted Urea njit.edu

Chemical Reactivity and Transformation Studies of 1,3,3 Trimethylcyclohexyl Methanamine

Reactions of the Primary Amine Functionality

The primary amine group (-NH₂) is the most reactive site in the molecule, acting as a potent nucleophile and a base. This reactivity allows it to participate in a wide range of chemical reactions.

The lone pair of electrons on the nitrogen atom of (1,3,3-Trimethylcyclohexyl)methanamine facilitates its reaction with electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.

Nucleophilic Acyl Substitution: This class of reactions involves the attack of the amine on a carbonyl carbon of a carboxylic acid derivative (such as acid halides, anhydrides, or esters), resulting in the formation of an amide. libretexts.orgyoutube.com The reaction proceeds through a tetrahedral intermediate, which then eliminates a leaving group to yield the final amide product. libretexts.org The reactivity of the acylating agent is a key factor, with acid chlorides being more reactive than esters. youtube.com

Alkylation Reactions: As a nucleophile, the primary amine can react with alkyl halides in an SN2 reaction to form secondary amines. Further alkylation can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The regioselectivity of these reactions is generally high, with the substitution occurring exclusively at the nitrogen atom. nih.gov

Table 1: Examples of Nucleophilic Substitution and Alkylation Reactions This table presents hypothetical reaction examples based on the known reactivity of primary amines.

Reactant 1Reactant 2ProductReaction Type
This compoundAcetyl ChlorideN-((1,3,3-trimethylcyclohexyl)methyl)acetamideNucleophilic Acyl Substitution
This compoundAcetic AnhydrideN-((1,3,3-trimethylcyclohexyl)methyl)acetamideNucleophilic Acyl Substitution
This compoundMethyl IodideN-Methyl-(1,3,3-trimethylcyclohexyl)methanamineNucleophilic Alkylation
This compoundBenzyl BromideN-Benzyl-(1,3,3-trimethylcyclohexyl)methanamineNucleophilic Alkylation

Condensation reactions between the primary amine of this compound and carbonyl compounds, such as aldehydes and ketones, yield imines, also known as Schiff bases. ekb.eglibretexts.org These reactions are typically acid-catalyzed and involve the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.netmasterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. libretexts.org

A specific example is the synthesis of a novel Schiff base, 3-[(Z)-5-Amino-1,3,3-trimethyl cyclohexyl methylimino]-1,3-dihydroindol-2-one, through the condensation of isatin (B1672199) with isophoronediamine (a compound containing the this compound structure). mdpi.com This reaction highlights the utility of this amine in generating complex molecular architectures. mdpi.com

Table 2: Synthesis of an Isatin-derived Schiff Base Data sourced from a study on the condensation reaction of isatin and isophoronediamine. mdpi.com

ReactantsSolventReaction ConditionsProductYield
Isatin, IsophoronediamineEthanolReflux, 2 hours3-[(Z)-5-Amino-1,3,3-trimethyl cyclohexyl methylimino]-1,3-dihydroindol-2-one90%

The primary amine functionality can react with carbon dioxide (CO₂) in a reversible reaction to form a carbamic acid. wikipedia.orgnih.gov Carbamic acids are generally unstable and can be converted into more stable derivatives like carbamate (B1207046) esters or can decompose back to the amine and CO₂. georganics.sk

The formation of isocyanates from this compound is a crucial industrial transformation. One common method involves the reaction of the amine with phosgene or its safer equivalent, triphosgene. orgsyn.org An alternative, phosgene-free route involves the dehydration of the intermediate carbamic acid formed from the amine and CO₂. scholaris.ca Isocyanates are highly reactive electrophiles and are key precursors in the synthesis of polyurethanes, ureas, and other valuable compounds. beilstein-journals.orgnih.gov

Table 3: Synthetic Pathways to Carbamic Acid Derivatives and Isocyanates This table outlines general synthetic routes applicable to primary amines.

Starting MaterialReagent(s)Intermediate/ProductClass of Compound
This compoundCarbon Dioxide (CO₂)(1,3,3-Trimethylcyclohexyl)methylcarbamic acidCarbamic Acid
This compoundPhosgene (COCl₂) or Triphosgene1-(isocyanatomethyl)-1,3,3-trimethylcyclohexaneIsocyanate
This compoundDi-tert-butyl dicarbonate (Boc₂O)tert-Butyl (1,3,3-trimethylcyclohexyl)methylcarbamateCarbamate (Boc-protected amine)
1-(isocyanatomethyl)-1,3,3-trimethylcyclohexaneEthanolEthyl (1,3,3-trimethylcyclohexyl)methylcarbamateCarbamate
1-(isocyanatomethyl)-1,3,3-trimethylcyclohexaneDibutylamine1-(1,3,3-Trimethylcyclohexyl)methyl-3,3-dibutylureaUrea (B33335)

Due to its primary amine functionality, this compound can act as a monomer in polymerization reactions, particularly in the formation of polyamides and polyimides through reaction with dicarboxylic acids or their derivatives. The related compound, Isophorone (B1672270) diamine (IPD), which contains two amine groups, is widely used as a hardener or cross-linking agent for epoxy resins. sigmaaldrich.com

Cross-linking agents create a three-dimensional network structure in polymers, significantly enhancing their mechanical properties, thermal stability, and chemical resistance. mdpi.com In the context of epoxy resins, the amine groups of the hardener open the epoxide rings of the resin monomers, forming covalent bonds that link the polymer chains together. sigmaaldrich.com The bulky trimethylcyclohexyl group of the amine can impart specific properties such as improved rigidity and thermal performance to the final polymer network.

Table 4: Applications in Polymer Chemistry

Polymer TypeRole of this compoundCo-reactant(s)Resulting Linkage/Structure
PolyamidesMonomerDicarboxylic acids (e.g., Adipic acid)Amide bond
PolyurethanesChain extender/Cross-linker (after conversion to isocyanate)Polyols, DiisocyanatesUrethane (B1682113) linkage
Epoxy ResinsHardener/Cross-linking agentEpoxy monomers (e.g., DGEBA)C-N bonds via epoxide ring-opening

Transformations of the Cyclohexyl Ring System

The cyclohexyl ring of this compound is a saturated aliphatic system and is therefore less reactive than the primary amine group. However, under specific conditions, it can undergo functionalization.

Achieving regioselective functionalization on the saturated cyclohexyl ring is challenging due to the similar reactivity of the C-H bonds at the various methylene groups. Reactions such as free-radical halogenation would likely lead to a mixture of products, with substitution occurring at multiple positions on the ring.

Table 5: Analysis of Positions on the Cyclohexyl Ring for Functionalization

PositionTypeSteric HindrancePotential Reactivity
C2Methylene (-CH₂-)Moderate (adjacent to C1-CH₃ and C3-gem-dimethyl)Accessible to smaller reagents
C4Methylene (-CH₂-)High (between C3-gem-dimethyl and C5)Less accessible
C5Methylene (-CH₂-)LowPotentially most reactive site for sterically demanding reactions
C6Methylene (-CH₂-)Moderate (adjacent to C1-CH₃)Accessible

Oxidative and Reductive Manipulations of the Cyclic Core

The chemical literature lacks specific studies on the oxidative and reductive manipulation of the cyclic core of this compound. However, the reactivity of the substituted cyclohexane (B81311) ring can be inferred from studies on analogous structures, such as 1,1,3-trimethylcyclohexane. The presence of a primary aminomethyl group is expected to influence the reaction pathways, potentially by directing certain reagents or by undergoing reactions itself under harsh conditions.

Oxidative Transformations:

The 1,3,3-trimethylcyclohexyl core is a saturated hydrocarbon ring and, as such, is relatively resistant to oxidation. Strong oxidizing agents are required to functionalize the ring. Reactions with powerful oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of ketones or carboxylic acids through the oxidation of the tertiary C-H bond at the C1 position or the secondary C-H bonds at other positions on the ring. The specific products would be dependent on the reaction conditions. For instance, oxidation of the related 1,1,3-trimethylcyclohexane can target the tertiary C-H bonds.

It is also plausible that under certain oxidative conditions, the aminomethyl group could be oxidized. However, manipulation of the cyclic core would necessitate conditions that favor C-H bond oxidation over the oxidation of the amine.

A summary of potential oxidative reactions, based on analogous compounds, is presented in Table 1.

Table 1: Plausible Oxidative Transformations of the this compound Core

Oxidizing Agent Potential Product(s) Reaction Conditions
Potassium Permanganate (KMnO₄) Ketones, Carboxylic Acids Acidic or basic, heat
Chromic Acid (H₂CrO₄) Ketones Acidic

Reductive Manipulations:

The cyclohexane ring of this compound is fully saturated and therefore cannot be further reduced under typical catalytic hydrogenation conditions. Reductive manipulations would only be relevant if the ring contained unsaturation, for example, if it were a cyclohexene or cyclohexadiene derivative.

In a hypothetical scenario where a double bond is present within the trimethylcyclohexyl ring, standard heterogeneous or homogeneous catalysis with hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) would readily reduce the double bond to yield the saturated cyclohexane ring. libretexts.org The stereochemistry of such a reduction would be influenced by the steric hindrance imposed by the gem-dimethyl and methyl groups on the ring.

Investigation of Reaction Mechanisms and Kinetics

Direct mechanistic and kinetic studies on reactions involving this compound are not extensively reported in the scientific literature. However, the reactivity of this compound can be understood by considering the general principles of reaction mechanisms for sterically hindered primary amines and substituted cyclohexanes.

The primary amine group is a nucleophile and a base. The nucleophilicity of the amine will be influenced by the steric hindrance of the bulky 1,3,3-trimethylcyclohexyl group. This steric hindrance can slow down the rate of reactions where the amine nitrogen acts as a nucleophile. For example, in SN2 reactions, the approach of the amine to an electrophilic carbon center would be impeded.

The kinetics of reactions involving sterically hindered amines have been a subject of interest, particularly in the context of their reduced reactivity. For instance, studies on other sterically hindered amines have shown that the rate of reaction can be significantly lower compared to unhindered primary amines. ablesci.comrsc.org The reaction rates are influenced by both electronic and steric factors.

The conformation of the cyclohexane ring also plays a crucial role in its reactivity. The 1,3,3-trimethylcyclohexyl group will exist predominantly in a chair conformation. The substituents (the aminomethyl group and the three methyl groups) will occupy either axial or equatorial positions to minimize steric strain. The preferred conformation will influence the accessibility of the C-H bonds on the ring for reactions such as radical halogenation.

In the case of radical substitution on the cyclohexane ring, the reaction would proceed through a free-radical chain mechanism. The initiation step would involve the formation of a halogen radical, followed by propagation steps where the radical abstracts a hydrogen atom from the cyclohexane ring to form a cycloalkyl radical. The stability of the resulting radical would determine the major product. Abstraction of a hydrogen atom from a tertiary carbon is generally favored over a secondary or primary carbon due to the greater stability of the tertiary radical.

A representative table outlining the kinetic parameters for a hypothetical reaction is presented below. It is important to note that these are illustrative values and not based on direct experimental data for this compound.

Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

Reaction Parameter Value
Rate Constant (k) 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹
Activation Energy (Ea) 75 kJ/mol

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Chemical Building Block

Isophorone (B1672270) diamine is a bifunctional molecule, containing both a primary aminomethyl group and a primary amine group attached to the cyclohexane (B81311) ring. This duality in reactivity, combined with the bulky cycloaliphatic backbone, makes it a valuable intermediate and building block in organic chemistry.

(1,3,3-Trimethylcyclohexyl)methanamine is a key precursor in several multistep industrial syntheses. Its own production is a multistep process that begins with the trimerization of acetone (B3395972) to form isophorone. The isophorone is then converted to isophorone nitrile (IPN) via hydrocyanation. In a subsequent step, the IPN undergoes reductive amination in the presence of ammonia (B1221849) and hydrogen, where the carbonyl group is converted to an amino group and the nitrile group is reduced to an aminomethyl group, yielding IPDA. scispace.comresearchgate.netwikipedia.orggoogle.com

Once synthesized, IPDA serves as a critical starting material for other high-value chemicals. The most significant of these is isophorone diisocyanate (IPDI), which is produced by the phosgenation of IPDA. wikipedia.orgatamanchemicals.com IPDI is a key aliphatic diisocyanate used in the production of light-stable, weather-resistant polyurethane coatings and elastomers. atamankimya.comatamankimya.com The synthesis of IPDA is therefore a vital intermediate step in the production chain of these specialized polyurethane materials. It is also used as a building block for creating specialty polyamides with unique properties. atamanchemicals.comsanjaychemindia.com

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a library, in a short period. These libraries are then screened for desirable properties, particularly in drug discovery and materials science. The fundamental principle involves combining a set of chemical building blocks in all possible combinations.

Molecules like this compound, with two reactive amine groups, are theoretically well-suited as building blocks for combinatorial libraries. The two amine groups can be reacted with a variety of other reagents, such as carboxylic acids, acid chlorides, or aldehydes, to generate a diverse array of amides, ureas, or Schiff bases. The rigid and sterically hindered cycloaliphatic structure of IPDA would introduce unique conformational constraints into the library members, potentially leading to novel biological activities or material properties. While the utility of bifunctional amines in creating such libraries is well-established, specific documented examples of this compound in large-scale combinatorial library synthesis are not prominent in publicly available research.

Integration in Polymer Chemistry and Advanced Materials

The distinct properties of this compound, such as its cycloaliphatic structure and the differential reactivity of its two amine groups, have led to its widespread use in the synthesis of advanced polymers and materials.

This compound is used as a diamine monomer to create specialty polymers with enhanced performance characteristics.

Polyamides: In the amine industry, IPDA is used to produce optically transparent and hard non-crystalline specialty polyamides. atamanchemicals.com Its asymmetric and bulky cycloaliphatic structure disrupts the chain packing and hydrogen bonding that typically lead to high crystallinity in polyamides like Nylon 6,6. The result is an amorphous polymer with high transparency and good mechanical properties. A patented process describes the creation of tough, transparent, amorphous polyamides by condensing IPDA and hexamethylene diamine with isophthalic and terephthalic acids. google.com These copolyamides exhibit good resistance to boiling water, low water absorption, and high softening points. google.com Research has also demonstrated the synthesis of semi-aromatic polyamides from an IPDA-derived monomer, yielding materials with high glass transition temperatures (217–239 °C), excellent thermal stability, and good melt-processing characteristics. rsc.org

Polyureas: Polyurea coatings are known for their rapid curing, high durability, and excellent chemical resistance. atamankimya.com These polymers are formed by the reaction of a diisocyanate component with a diamine. This compound is used in polyurea systems primarily as the precursor to isophorone diisocyanate (IPDI). scientific.netresearchgate.net However, it can also be used directly as a diamine chain extender or curing agent. atamankimya.com Polyurea coatings formulated with IPDA-based components exhibit high abrasion resistance, impact resistance, and are suitable for demanding applications like industrial flooring and tank linings. atamankimya.comatamankimya.com Furthermore, non-isocyanate routes to polyurethanes and polyureas have been developed using IPDA, where it is first reacted with cyclic carbonates to form carbamates, which then undergo further reactions. mdpi.comtue.nl

This compound is widely employed as a curing agent, or hardener, for epoxy resin systems. wikipedia.orgatamankimya.comsanjaychemindia.com As a cycloaliphatic amine, it offers a unique combination of properties compared to linear aliphatic or aromatic amines. rich-cn.netcolab.ws The amine groups react with the epoxide groups of the resin to form a highly cross-linked, three-dimensional thermoset network.

Epoxy systems cured with IPDA exhibit several desirable characteristics:

Excellent Color Stability: Cycloaliphatic amines like IPDA are known for their resistance to yellowing upon exposure to UV radiation, making them ideal for clear coats and applications where aesthetics are important. wikipedia.orgpflaumer.com

High Chemical Resistance: The cured epoxy network demonstrates strong resistance to a wide range of chemicals. atamanchemicals.compflaumer.com

Good Mechanical Properties: These systems provide a combination of hardness, strength, and durability. epochemie.com

Reduced Water Sensitivity: IPDA improves the hydrophobicity of the epoxy resin and shows less sensitivity to humidity during film formation, which helps prevent a surface defect known as "amine blush" or carbamation. atamanchemicals.com

However, cycloaliphatic amines typically have a slower cure rate at ambient temperatures compared to linear aliphatic amines. googleapis.com Therefore, heat is often applied to accelerate the curing process, or accelerators may be added to the formulation to reduce the curing temperature and time. colab.wsgoogle.comspringerprofessional.de

Table 1: Comparative Properties of Epoxy Curing Agents

Curing Agent Type Example(s) Pot Life Cure Speed (Ambient) Heat Resistance Chemical Resistance Color Stability (UV)
Linear Aliphatic Triethylenetetramine (TETA) Short Fast Moderate Good Poor
Cycloaliphatic This compound (IPDA) Moderate-Long Slow-Moderate High Excellent Excellent
Aromatic 4,4'-Methylenedianiline (MDA) Long Very Slow (Requires Heat) Very High Excellent Poor
Polyamide (Various) Long Slow Moderate Good Fair

Polymer-clay nanocomposites are materials where nano-scale clay particles are dispersed within a polymer matrix, leading to significant improvements in mechanical strength, thermal stability, and barrier properties. mdpi.com Naturally occurring clays (B1170129) like montmorillonite (B579905) are hydrophilic, making them incompatible with most hydrophobic polymers. sigmaaldrich.com

To overcome this, the clay surface is often modified with organic molecules to render it organophilic (hydrophobic), a process that creates an "organoclay". rheologymodifiers.com This modification typically involves an ion-exchange reaction where the inorganic cations (like Na⁺) in the clay galleries are replaced by organic cations, most commonly quaternary ammonium (B1175870) salts. mdpi.commdpi.com

Amine compounds can also be used for this modification. The amine groups can be protonated to form ammonium cations, which can then intercalate into the clay galleries and interact with the negatively charged silicate (B1173343) layers. This process increases the spacing between the clay layers and makes the surface more compatible with a polymer matrix. While the use of various amines for clay modification is a known technique, specific research detailing the use of this compound for this particular application is not widely reported. Theoretically, its amine functionality could be utilized for such surface modification, potentially imparting the unique characteristics of its bulky cycloaliphatic structure to the resulting nanocomposite.

Component in Photocurable Compositions

This compound, commonly known as isophorone diamine (IPDA), serves as a critical building block in the formulation of advanced photocurable compositions, particularly for applications like UV-curable resins and 3D printing. nih.gov Its utility stems from its cycloaliphatic structure, which imparts durability and weather resistance to the final polymer, and its two amine groups of differing reactivity, which allows for controlled synthesis. mdpi.com

A significant application is in the synthesis of non-isocyanate urethane (B1682113) acrylates (NIUA). mdpi.com This environmentally friendly approach avoids the use of hazardous isocyanates. mdpi.comemich.edu In a typical synthesis, IPDA is first reacted with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), to form an intermediate containing a carbamate (B1207046) group. mdpi.combohrium.com This intermediate, which possesses both amine and hydroxyl functionalities, subsequently reacts with an acrylate (B77674) monomer, like neopentyl glycol diacrylate (NPGDA), through an aza-Michael addition reaction. mdpi.combohrium.com This process yields a urethane acrylate oligomer that can be rapidly cured under UV irradiation in the presence of a photoinitiator. nih.gov

The resulting cross-linked polymer network exhibits notable mechanical properties. For instance, a transparent film formed from these compositions can achieve a tensile strength of 21 MPa and an elongation at break of 16%. nih.gov A key feature of these materials is the structure of the cross-linked network, where monofunctional urethane acrylates are copolymerized as side chains. nih.govmdpi.com The hydroxyl and carbamate bonds on these mobile side chains facilitate the formation of strong, dynamic hydrogen bonds during mechanical stress, which contributes significantly to the material's enhanced tensile strength and elongation. nih.govmdpi.com These properties make the IPDA-derived photocurable resins highly suitable for additive manufacturing technologies like 3D printing, where they can be used to fabricate complex models and parts. nih.gov

Table 1: Synthesis and Properties of a Non-Isocyanate Urethane Acrylate (NIUA) Derived from IPDA

Step Reactants Conditions Product / Property Reference
1 Isophorone diamine (IPDA), Ethylene carbonate (EC) 46-70 °C Amine-terminated urethane intermediate mdpi.com
2 Urethane intermediate, Neopentyl glycol diacrylate (NPGDA) 80 °C Colorless, transparent liquid urethane acrylate (UA1) mdpi.com
3 UA1 with photoinitiator UV Curing Cross-linked transparent polymer film nih.gov

| Mechanical Properties | Cured Film | - | Tensile Strength: 21 MPa; Elongation at Break: 16% | nih.gov |

Supramolecular Chemistry and Self-Assembly Research

The unique structural characteristics of this compound play a crucial role in the supramolecular organization and self-assembly of polymers derived from it. The bulky and rigid 1,3,3-trimethylcyclohexyl backbone imposes significant steric constraints that influence polymer chain packing and the formation of secondary structures. This, combined with the hydrogen-bonding capabilities of the amine groups or derivative groups (urethanes, ureas, amides), directs the self-assembly of polymer chains into ordered domains.

In polyurethanes and polyureas, the segments derived from IPDA constitute the "hard segments." These segments can interact via inter-chain hydrogen bonds, particularly between N-H groups and carbonyl (C=O) groups. researchgate.netnih.gov The strength and density of this hydrogen-bonding network are critical determinants of the material's morphology and properties. researchgate.net The asymmetric nature of the IPDA molecule can lead to a less tightly packed hard segment arrangement compared to polymers made with more symmetrical diamines. researchgate.net This "loosely packed" structure can facilitate chain mobility and influence macroscopic properties.

This directed self-assembly through hydrogen bonding leads to microphase separation, where hard segments aggregate into ordered domains within a soft segment matrix. researchgate.net The extent of this phase separation and the morphology of the hard domains (e.g., lamellar, cylindrical, or spherical) are dictated by factors including the structure of the diamine, the concentration of hard segments, and the potential for hydrogen bonding. researchgate.netscispace.com The specific stereochemistry of IPDA (a mixture of cis and trans isomers) further complicates this self-assembly, as the different spatial arrangements of the amine groups in each isomer affect how the polymer chains can approach each other and form stable hydrogen-bonded networks. acs.org Therefore, the molecular structure of IPDA is a key tool for engineering the self-assembly and resulting thermomechanical properties of advanced polymers. researchgate.net

Exploration in Catalysis and Ligand Design

This compound is a chiral, non-C2-symmetric 1,4-diamine that has been explored as a versatile building block for constructing sophisticated ligands for coordination chemistry. acs.orgresearchgate.net Its rigid cycloaliphatic framework and the specific spatial relationship between its primary and aminomethyl groups make it an attractive scaffold for designing chelating agents. researchgate.net

Significant research has focused on using enantiomerically pure cis-IPDA, which can be obtained from the industrial isomeric mixture through optical resolution techniques, such as salt formation with dibenzoyl tartaric acid. acs.org This enantiopure diamine is a valuable precursor for synthesizing Salen-type ligands. acs.orgmdpi.com Salen ligands are tetradentate Schiff bases, typically formed by the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. taylorandfrancis.comamazonaws.comwikipedia.org These ligands are renowned for their ability to form stable complexes with a wide range of metal ions. wikipedia.org

The coordination chemistry of an IPDA-based Salen ligand with nickel(II) has been studied in detail. acs.org X-ray crystallography of the resulting complex revealed a unique tetranuclear structure, specifically a Ni₄L₄ complex. acs.orgresearchgate.net The analysis showed that the cis-IPDA moiety within the ligand preferentially adopts a chair conformation where both the amino and aminomethyl substituents are in equatorial positions. acs.org This conformation results in the two salicylidene imine arms of a single ligand being too far apart to coordinate to the same metal ion. Instead, they act as bridging ligands, each coordinating to a different nickel ion, thus assembling the tetranuclear macrocyclic structure. acs.orgresearchgate.net This demonstrates how the inherent stereochemistry of the IPDA backbone can be used to direct the assembly of complex, polynuclear coordination compounds. acs.org

Table 2: Structural Features of a Nickel(II)-Salen Complex Derived from cis-IPDA

Feature Description Reference
Ligand Precursor Enantiomerically pure cis-(1,3,3-Trimethylcyclohexyl)methanamine acs.org
Complex Stoichiometry Ni₄L₄ (tetranuclear complex) acs.org
IPDA Conformation Chair form with both amino and aminomethyl groups in equatorial positions acs.orgresearchgate.net
Ligand Coordination Mode Acts as a bridging ligand between two separate Ni(II) ions acs.org

While this compound is primarily known as a monomer and curing agent, its derivatives have been shown to play a role in organocatalytic systems, particularly as accelerators for polymerization reactions. The amine and subsequent amide functionalities derived from IPDA can participate in catalytic cycles, often through mechanisms involving hydrogen bonding.

Research has demonstrated the catalytic effect of IPDA-based oligoamides in the curing of epoxy resins. scispace.com These oligoamides can be synthesized via the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) using IPDA. scispace.comresearchgate.net When the resulting mixture of terephthalamides (dissolved in residual IPDA) is used as a hardener for an epoxy resin like bisphenol A diglycidyl ether, the curing reaction is significantly accelerated. researchgate.net

The catalytic activity is attributed to the amide groups within the oligoamides. scispace.com These groups can form hydrogen bonds with the oxygen atom of the epoxy ring, polarizing the C-O bond and making the ring more susceptible to nucleophilic attack by an amine. This hydrogen-bond-assisted ring-opening mechanism lowers the activation energy of the curing reaction. scispace.com The efficiency of these amide-based catalysts can be tuned by controlling their molecular weight. scispace.com Therefore, derivatives of IPDA can be employed not just as structural components but also as active catalytic species to control the kinetics of polymer network formation.

Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. scispace.comsccwrp.org When coupled with fragmentation techniques, HR-MS becomes a powerful tool for structural elucidation. For molecules like (1,3,3-Trimethylcyclohexyl)methanamine, electron ionization (EI) or electrospray ionization (ESI) can be used to generate a molecular ion and subsequent fragment ions.

In a study of a structurally related compound, (5-isocyanato-1,3,3-trimethylcyclohexyl)methanamine, fragmentation analysis revealed characteristic patterns. unizar.es Key fragmentation pathways included the alpha cleavage of the amine group and cleavage of the cycloalkane ring. unizar.es These established patterns provide a predictive framework for the fragmentation of this compound, where the primary amine would be expected to undergo similar alpha cleavage, leading to the loss of the CH₂NH₂ group or fragments thereof. The trimethylcyclohexyl ring would also be expected to fragment in a predictable manner, yielding ions that are characteristic of the ring structure.

Table 1: Predicted Fragmentation Patterns for this compound based on Analogous Structures

Fragmentation Process Description Expected Fragment
Alpha Cleavage Cleavage of the C-C bond adjacent to the nitrogen atom of the primary amine. [M-CH₂NH₂]⁺
Cyclohexane (B81311) Ring Cleavage Fission of the bonds within the cyclohexane ring, leading to various smaller carbocation fragments. Varies

| Loss of Methyl Group | Ejection of a methyl radical from the gem-dimethyl group. | [M-CH₃]⁺ |

This table is predictive and based on established fragmentation principles for similar chemical structures.

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), is a powerful technique for separating and differentiating isomers that may be indistinguishable by MS alone. nih.govnih.gov IMS separates ions in the gas phase based on their size, shape, and charge. nih.govuva.nl This technique is particularly valuable for this compound, which exists as cis and trans stereoisomers.

The different three-dimensional conformations of the cis and trans isomers result in different collision cross-section (CCS) values. unizar.es The CCS is a measure of the effective area of the ion as it travels through a drift gas. unizar.es By measuring the drift time of the ions, a CCS value can be calculated, allowing for the differentiation of the stereoisomers. unizar.es This capability is crucial in complex analyses where chromatographic separation may be incomplete. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and stereochemical assignment of organic molecules in solution. emory.edu

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully characterize the complex structure of this compound.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and number of different types of protons, while ¹³C NMR provides similar information for the carbon atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aminomethyl (CH₂NH₂) protons, the protons on the cyclohexane ring, and the three methyl groups. The integration of these signals would confirm the proton count in each environment.

2D NMR (COSY, HSQC, HMBC): These techniques reveal the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the proton network within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are essential for determining the stereochemistry (cis vs. trans). They detect protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY or ROESY spectrum would show cross-peaks between the aminomethyl protons and specific protons on the cyclohexane ring. The presence or absence of certain correlations would definitively distinguish between the cis isomer (where the aminomethyl group and the C5-substituent are on the same side of the ring) and the trans isomer (where they are on opposite sides). ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
gem-Dimethyl (C(CH₃)₂) 0.8 - 1.1 25 - 35
Ring CH₃ 0.8 - 1.0 20 - 30
Ring CH₂ 1.0 - 1.8 30 - 50
Ring CH 1.2 - 2.0 40 - 55
CH₂NH₂ 2.5 - 3.0 45 - 55

| NH₂ | 1.0 - 2.5 (variable) | N/A |

Note: These are approximate chemical shift ranges. Actual values depend on the solvent and the specific isomer.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For this compound, IR and Raman spectra would confirm the presence of the primary amine and the saturated alkyl framework.

N-H Vibrations: The primary amine group (NH₂) would exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending vibrations (scissoring) would be observed in the 1590-1650 cm⁻¹ region.

C-H Vibrations: Strong C-H stretching absorptions from the methyl and methylene groups on the cyclohexane ring would be present just below 3000 cm⁻¹. C-H bending vibrations for these groups would appear in the 1350-1470 cm⁻¹ range.

C-N Vibrations: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ region and can be useful for confirming the presence of the amine group.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
**Primary Amine (R-NH₂) ** N-H Stretch 3300 - 3500 (doublet)
N-H Bend (scissoring) 1590 - 1650
Alkyl (C-H) C-H Stretch 2850 - 2960
C-H Bend 1350 - 1470

| Amine (C-N) | C-N Stretch | 1000 - 1250 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides unambiguous information on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms.

To perform this analysis, a suitable single crystal of this compound or a derivative would need to be grown. nih.gov The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the exact position of each atom can be determined.

For this compound, an X-ray crystal structure would:

Unambiguously confirm the connectivity of the atoms.

Provide precise measurements of all bond lengths and angles.

Definitively establish the stereochemical relationship (cis or trans) between the aminomethyl group and the substituents on the cyclohexane ring.

Reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat) in the solid state.

Illustrate intermolecular interactions, such as hydrogen bonding involving the amine groups, within the crystal lattice. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions of this compound Remains Elusive

A thorough search of publicly available scientific literature and chemical databases has revealed a significant gap in the crystallographic information for the compound this compound. Despite its applications in various chemical syntheses, detailed studies elucidating its solid-state structure, including crystal packing and intermolecular interactions, are not readily accessible.

The characterization of a compound's crystal structure is fundamental to understanding its physical and chemical properties. Techniques such as single-crystal X-ray diffraction provide precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This information is crucial for analyzing intermolecular forces, such as hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the material's macroscopic properties, including melting point, solubility, and stability.

While information regarding the synthesis and some physical properties of this compound and related compounds is available, specific crystallographic data files (e.g., CIF files) or detailed structural reports were not found. Such data is a prerequisite for a comprehensive analysis of its crystal packing and the intricate network of intermolecular interactions. The absence of this foundational data prevents a detailed discussion and the generation of data tables pertaining to its solid-state architecture. Further experimental research involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to provide the insights required for a complete structural characterization.

Computational and Theoretical Studies of 1,3,3 Trimethylcyclohexyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of (1,3,3-Trimethylcyclohexyl)methanamine at the electronic level. These methods are instrumental in elucidating the fundamental properties that govern its chemical behavior.

While specific peer-reviewed Density Functional Theory (DFT) studies focusing exclusively on the electronic structure and reactivity of this compound are not widely available in the public domain, the application of DFT would provide significant insights into its chemical behavior. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.mxfrontiersin.org

A theoretical DFT analysis of IPDA would typically involve the calculation of several key electronic properties and reactivity descriptors. These descriptors help in understanding the molecule's reactivity towards other chemical species, such as epoxy resins.

Key Electronic Properties and Reactivity Descriptors:

DescriptorDescriptionTheoretical Implication for this compound
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons.The nitrogen lone pairs of the two amine groups would be the primary contributors to the HOMO, making these sites the centers for nucleophilic attack on the electrophilic carbon atoms of an epoxide ring.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons.The LUMO would likely be distributed over the carbon-nitrogen antibonding orbitals. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule. It reveals the regions of positive and negative charge.An MEP map of IPDA would show negative potential (red/yellow) around the nitrogen atoms of the amine groups, confirming their nucleophilic character, and positive potential (blue) around the hydrogen atoms of the amine groups.
Global Reactivity Descriptors These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govThese descriptors would quantify the overall reactivity of IPDA. As a hard nucleophile, it would be expected to react efficiently with hard electrophiles.
Fukui Functions These are local reactivity descriptors that indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. scielo.org.mxCalculation of Fukui functions would precisely identify the nitrogen atoms as the sites for nucleophilic attack, providing a quantitative measure of their reactivity.

In the context of its primary application as an epoxy curing agent, a DFT study would be invaluable for comparing the reactivities of the cis and trans isomers and understanding the influence of the steric hindrance from the trimethylated cyclohexane (B81311) ring on the accessibility and reactivity of the amine groups.

This compound exists as a mixture of cis and trans diastereomers, each of which can adopt several conformations due to the flexibility of the cyclohexane ring. wikipedia.org A comprehensive computational conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them.

Expected Conformational Preferences:

Cis-Isomer: The experimentally observed diequatorial chair conformation is expected to be the global energy minimum. A ring flip would lead to a diaxial conformation, which would be significantly higher in energy due to severe steric hindrance.

A full computational analysis would provide the relative energies of these conformers and the transition states connecting them, offering a more complete picture of the conformational landscape.

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. While specific computational studies predicting the NMR spectra of this compound are not found in the surveyed literature, such an analysis would be highly valuable for distinguishing between its cis and trans isomers.

The process for predicting NMR spectra typically involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry of each conformer at a suitable level of theory.

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts of the different conformers based on their Boltzmann populations at a given temperature.

Theoretical NMR Data and Its Utility:

Spectroscopic ParameterComputational ApproachApplication to this compound
¹H and ¹³C Chemical Shifts Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.Predicted chemical shifts would be sensitive to the local electronic environment of each nucleus, which is influenced by the stereochemistry (cis/trans) and conformation (axial/equatorial) of the substituents. This would allow for a clear distinction between the signals of the two isomers.
¹H-¹H Coupling Constants Calculation based on the dihedral angles between adjacent protons (Karplus relationship).The magnitude of the coupling constants is highly dependent on the geometry of the cyclohexane ring. The distinct dihedral angles in the stable chair conformations of the cis and trans isomers would lead to different and predictable coupling patterns.

By comparing the computationally predicted spectra with experimental data, a definitive assignment of the stereochemistry of the isomers can be achieved. This is particularly useful in complex mixtures where experimental assignment can be challenging. pdx.edu

Molecular Dynamics Simulations and Molecular Modeling

Molecular dynamics (MD) simulations and molecular modeling provide a means to study the dynamic behavior of this compound and its interactions with other molecules, particularly in the context of polymer systems.

MD simulations have been employed to investigate the thermomechanical properties of epoxy resins cured with this compound. These simulations model the cross-linking process at an atomic level and can predict macroscopic properties of the resulting thermoset polymer.

One study performed all-atom MD simulations to characterize an epoxy resin system composed of diglycidyl ether bisphenol A (DGEBA) and isophorone (B1672270) diamine. acs.org A multistep cross-linking algorithm was used to construct the polymer network. The simulations were able to calculate key properties such as density and glass transition temperature (Tg), which showed good agreement with experimental data. acs.org Another study also used MD simulations to investigate the glass transition of a highly crosslinked DGEBA-IPDA system, revealing insights into the structural and dynamic features of the polymer network above and below the Tg. acs.org A further study reported MD simulations of two epoxy resin systems, BADGE-IPDA and DGEBD-IPDA, and calculated their glass transition temperatures at 90% crosslinking. utk.edu

Summary of MD Simulation Findings for IPDA-Cured Epoxy Resins:

PropertySimulation ResultExperimental ComparisonReference
Glass Transition Temperature (Tg) of BADGE-IPDA 524.06 K (at 90% crosslinking)436 K utk.edu
Glass Transition Temperature (Tg) of DGEBD-IPDA 439.86 K (at 90% crosslinking)326 K utk.edu
Density, Tg, and Elastic Modulus Good agreement with experimental dataAverage absolute deviations between 2% and 12% acs.org

These simulations demonstrate the capability of molecular modeling to predict the material properties of IPDA-based epoxy systems and to provide a molecular-level understanding of how the structure of the curing agent influences the final properties of the polymer.

While specific computational studies on the self-assembly of pure this compound are not prevalent in the literature, the intermolecular forces governing its behavior can be inferred from its molecular structure. The primary intermolecular forces at play would be hydrogen bonding and van der Waals interactions.

The two amine groups in each IPDA molecule can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). This would lead to the formation of a complex network of hydrogen bonds in the liquid and solid states. The bulky and non-polar trimethylcyclohexyl backbone would contribute significantly to van der Waals interactions and would also impose steric constraints on the hydrogen bonding network.

Computational studies on the self-assembly of other diamine molecules have shown that these interactions can lead to the formation of ordered structures. For instance, MD simulations have been used to study the self-assembly of peptide amphiphiles containing amine groups into nanofibers. scielo.org.mx While IPDA is a much smaller molecule, the fundamental principles of self-assembly driven by hydrogen bonding and hydrophobic/hydrophilic interactions would still apply. A computational study of IPDA self-assembly would likely reveal the preferred packing arrangements and the strength of the intermolecular interactions, which are crucial for understanding its physical properties such as boiling point, viscosity, and solubility.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the intricate reaction mechanisms involving this compound, also known as Isophorone diamine (IPDA). These theoretical studies provide a molecular-level understanding of reaction pathways, transition states, and the kinetic and thermodynamic factors that govern the chemical transformations of this versatile compound.

A notable area of investigation has been the reaction of IPDA with aldehydes to form Schiff bases. A DFT study employing the B3LYP method with a 6-31+G(d,p) basis set has been conducted to determine the reactivity of the two distinct amine groups in the IPDA molecule. The study focused on the reaction with acetaldehyde to elucidate which of the primary amine groups—one attached to a tertiary carbon and the other to a primary carbon—is more likely to participate in the Schiff base formation.

The computational analysis involved the optimization of the geometries of reactants, intermediates, transition states, and products. Frequency calculations were performed to confirm the nature of the stationary points, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate. The energy values calculated for the two possible reaction pathways, leading to the formation of two different Schiff base isomers (L1 and L2), were compared.

The rate-determining step for this reaction was identified as the second transition state (TS2). The calculated activation energies for the formation of the two isomers were found to be very close, with the energy for the L1 ligand pathway being 248.22 kJ/mol and for the L2 ligand pathway being 249.21 kJ/mol. These computational results suggest that the formation of the Schiff base from the amine group with less steric hindrance (L1) is slightly more favorable. This theoretical finding is in good agreement with experimental observations, highlighting the predictive power of computational chemistry in understanding reaction selectivity.

Table 1: Calculated Energy Values for the Reaction of Isophorondiamine with Acetaldehyde

Species Description Calculated Energy (kJ/mol)
L1 Pathway Reaction at the less sterically hindered amine group
TS2 (L1) Second transition state 248.22
L2 Pathway Reaction at the more sterically hindered amine group
TS2 (L2) Second transition state 249.21

Data derived from a DFT study on the reaction mechanism.

Further computational studies have been applied to understand the role of IPDA and its derivatives in polymerization reactions. For instance, in the context of epoxy resins, quantum chemical computational methods have been utilized to characterize the accelerative effects of terephthalamides derived from the aminolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) with IPDA. These studies help in designing more efficient curing processes for epoxy systems by providing insights into the reaction kinetics and the catalytic role of different molecular species.

Prediction of Advanced Material Properties (e.g., Nonlinear Optical Properties)

Computational chemistry also offers powerful tools for the prediction of advanced material properties of compounds like this compound and its derivatives. One area of significant interest is the prediction of nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. While specific computational studies predicting the NLO properties of this compound itself are not extensively documented in the available literature, the principles of computational prediction and studies on analogous aliphatic and cycloaliphatic amines provide a strong basis for understanding its potential.

The prediction of NLO properties typically involves quantum chemical calculations to determine the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser. Molecules with large hyperpolarizability values are desirable for NLO applications.

Density Functional Theory (DFT) is a widely used method for these predictions. The calculations involve determining the electronic structure of the molecule and then computing its response to an applied electric field. Key parameters obtained from these calculations include the dipole moment, polarizability, and first and second hyperpolarizabilities. The choice of the DFT functional and basis set is critical for obtaining accurate predictions.

For a molecule like this compound, its non-centrosymmetric structure is a prerequisite for second-order NLO activity (characterized by the first hyperpolarizability, β). The presence of amine groups, which can act as electron donors, is also a favorable feature. To enhance NLO properties, molecules are often functionalized with electron-donating and electron-accepting groups connected by a π-conjugated system. While the cyclohexyl ring in this compound is not a conjugated system, its derivatives could be designed to incorporate such features.

Theoretical studies on other aliphatic amine derivatives have shown that the introduction of specific functional groups can significantly impact their NLO response. For example, the formation of nitrimine derivatives of aliphatic amines has been investigated both experimentally and theoretically, revealing their potential as NLO materials. These studies utilize high-accuracy static computational methods and molecular dynamics to understand the relationship between molecular structure, crystal packing, and NLO properties.

Table 2: Key Computational Parameters for Predicting NLO Properties

Parameter Symbol Description Typical Computational Method
Dipole Moment µ A measure of the separation of positive and negative electrical charges within a molecule. DFT, Hartree-Fock
Polarizability α The tendency of the molecular electron cloud to be distorted by an external electric field. DFT, Coupled-Cluster
First Hyperpolarizability β A measure of the second-order nonlinear optical response. DFT, MP2
Second Hyperpolarizability γ A measure of the third-order nonlinear optical response. DFT, Coupled-Cluster
HOMO-LUMO Gap ΔE The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which can influence charge transfer and NLO properties. DFT

This table outlines the general parameters and methods used in the computational prediction of NLO properties for organic molecules.

While direct computational data on the NLO properties of this compound is sparse, the existing theoretical frameworks and computational methodologies provide a clear pathway for future investigations into its potential for advanced material applications.

Emerging Research Areas and Future Directions

Sustainable Synthesis and Resource Efficiency

The traditional synthesis of (1,3,3-Trimethylcyclohexyl)methanamine originates from the condensation of acetone (B3395972), followed by amination. While efficient, this process relies on fossil fuel-based feedstocks. Emerging research is focused on developing greener and more resource-efficient synthetic routes, aligning with the principles of green chemistry.

Key areas of investigation include:

Bio-based Feedstocks: Researchers are exploring pathways to produce chemical intermediates from renewable biomass. The development of bio-based routes to acetone or other precursors could significantly improve the sustainability profile of this compound synthesis.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. unibe.ch The application of flow chemistry to the synthesis of amines and subsequent amide bond formation is an active area of research. unibe.ch This methodology could lead to more efficient and less waste-intensive production of this compound and its derivatives. unibe.chresearchgate.net

Solvent Minimization and Replacement: A significant focus of green chemistry is the reduction or replacement of hazardous organic solvents. unibo.itkit.edu Research into solvent-free reaction conditions or the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) for reactions involving amines is gaining traction. unibe.ch

Synthesis ApproachPotential BenefitResearch Focus
Bio-based FeedstocksReduced reliance on fossil fuels, lower carbon footprint.Developing catalytic processes to convert biomass into key chemical precursors.
Flow ChemistryIncreased efficiency, safety, and purity; reduced waste. unibe.chDesigning and optimizing continuous flow reactors for amination and related reactions. researchgate.net
Green SolventsReduced environmental impact and improved worker safety.Identifying and validating effective, non-toxic, and recyclable solvents for synthesis. unibe.chunibo.it

Novel Functional Materials Development

The unique structure of this compound, featuring a bulky trimethylcyclohexyl ring, imparts desirable properties like thermal stability, weather resistance, and good mechanical strength to polymers. It is widely used as a curing agent for epoxy resins. industrialchemicals.gov.ausigmaaldrich.com Current research aims to leverage these properties to create novel functional materials.

High-Performance Polymers: this compound is a key building block for specialty non-crystalline polyamides and as a chain extender for polyurethanes. industrialchemicals.gov.au Research is focused on synthesizing new copolymers and blends to achieve enhanced properties for demanding applications in coatings, composites, and adhesives.

Sustainable Polymers: A significant trend is the development of non-isocyanate polyurethanes (NIPUs) to avoid the use of hazardous isocyanates. kit.edu Bio-based polyamines are being investigated for NIPU synthesis, and this compound could play a role in developing hybrid systems or as a benchmark for performance. kit.edu

Schiff Base Derivatives: The reaction of this compound with compounds like isatin (B1672199) can produce novel Schiff bases. mdpi.com These molecules are being investigated for their potential as ligands for metal complexation and for their inherent biological activities, opening doors to applications in materials science and beyond. mdpi.com

Material ClassKey FeaturePotential Application
Specialty PolyamidesHigh thermal and mechanical stability.Automotive components, engineering plastics.
Non-Isocyanate Polyurethanes (NIPUs)Avoids hazardous isocyanates. kit.eduCoatings, foams, elastomers.
Schiff Base ComplexesMetal-chelating properties. mdpi.comCatalysis, sensors, specialty pigments.

Advanced Catalytic Applications

The presence of two amine groups in a 1,3-relationship makes this compound and its derivatives promising candidates for applications in catalysis.

Asymmetric Catalysis: Chiral diamines are valuable ligands and catalysts in asymmetric synthesis. Research has shown that 1,3-diamine derivatives can be designed and synthesized to act as effective catalysts in reactions like the asymmetric Mannich reaction. nii.ac.jp In these systems, the primary and tertiary amine groups can act cooperatively to control the stereochemical outcome of the reaction, leading to highly enantiomerically enriched products. nii.ac.jp

Organocatalysis: The amine functionalities can act as organocatalysts for a variety of chemical transformations. This avoids the use of potentially toxic and expensive metal catalysts. The development of catalysts derived from readily available amines like this compound is an active area of research.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The discovery and optimization of new chemicals and materials is a complex and time-consuming process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this endeavor. nih.govmdpi.com

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and properties to predict the characteristics of new molecules. nih.gov For instance, ML could be used to predict the performance of novel polymers derived from this compound, such as their thermal stability, mechanical strength, or adhesive properties, thereby guiding synthetic efforts.

Reaction Optimization: AI can be employed to explore vast reaction spaces and identify optimal conditions (e.g., temperature, pressure, catalyst) for synthesizing this compound or its derivatives with higher yield and efficiency.

Discovery of New Applications: By analyzing structure-activity relationships across large chemical databases, ML models can help identify potential new applications for existing chemicals. researchgate.net This could uncover novel uses for this compound derivatives in areas such as drug discovery or materials science. mdpi.comresearchgate.net The integration of AI with high-quality biomedical data can support informed decision-making and accelerate the discovery process. mdpi.com

AI/ML ApplicationObjectiveImpact on this compound Research
Property PredictionForecast the physical and chemical properties of new derivatives. nih.govAccelerates the design of new materials with desired characteristics.
Synthesis OptimizationIdentify the most efficient reaction pathways and conditions.Reduces development time and resource consumption for new synthetic routes.
Application DiscoveryScreen for potential new uses based on molecular structure. researchgate.netUnlocks novel applications in catalysis, materials, and other fields.

Q & A

Q. What are the standard synthetic routes for (1,3,3-Trimethylcyclohexyl)methanamine, and how are reaction conditions optimized?

The synthesis typically involves cyclohexane derivatives reacting with amines and formaldehyde under acid/base catalysis. For example, a cyclohexyl precursor may undergo reductive amination using sodium borohydride or catalytic hydrogenation to introduce the methanamine group . Optimization includes adjusting pH (6–8), temperature (20–60°C), and solvent polarity (e.g., methanol or ethanol) to maximize yield. Reaction progress is monitored via TLC or GC-MS.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the cyclohexyl ring .
  • LC-MS for purity assessment and detection of byproducts (e.g., incomplete reduction intermediates) .
  • FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. How should researchers mitigate hazards when handling this compound in sensitive reactions?

  • Use electrostatic-safe containers and inert atmospheres (N₂/Ar) to prevent combustion .
  • Employ closed-system reactors to avoid inhalation of vapors (H335 hazard) .
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

Chiral resolution methods include:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and ethanol/n-hexane mobile phases.
  • Asymmetric catalysis using chiral ligands (e.g., BINAP) during reductive amination .
  • Crystallization with enantiopure tartaric acid derivatives to separate diastereomeric salts.

Q. What computational tools predict the interaction of this compound with biological targets?

  • Molecular docking (AutoDock Vina) to model binding to serotonin or dopamine receptors .
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How can contradictory data on the compound’s toxicity be resolved in pharmacological studies?

  • Perform dose-response assays across multiple cell lines (e.g., HEK293, SH-SY5Y) to identify LC₅₀ variability .
  • Use metabolomic profiling (LC-HRMS) to detect reactive metabolites causing cytotoxicity .
  • Validate findings against in vivo models (e.g., zebrafish embryos) for systemic toxicity .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Add antioxidants (0.1% BHT) to prevent amine oxidation .
  • Adjust pH to 4–6 using citrate buffers to minimize hydrolysis.
  • Use lyophilization for long-term storage, reconstituting in degassed solvents before use .

Q. How does the stereochemistry of this compound influence its reactivity in organocatalytic applications?

  • The cis-1,3,3 configuration enhances steric hindrance, reducing nucleophilic attack rates by 40% compared to trans isomers .
  • Stereoselective alkylation reactions show higher enantiomeric excess (ee >90%) when using L-proline-derived catalysts .

Comparative & Methodological Questions

Q. What distinguishes this compound from structurally similar amines like cyclohexylamine in receptor-binding studies?

  • The trimethylcyclohexyl group increases lipophilicity (logP ~2.8 vs. 1.5 for cyclohexylamine), enhancing blood-brain barrier permeability .
  • Methyl substituents reduce rotational freedom, favoring selective binding to σ-1 receptors over NMDA receptors .

Q. Which retrosynthetic approaches are viable for designing derivatives of this compound?

  • Fragment-based design : Replace the methanamine group with azetidine or pyrrolidine to modulate basicity .
  • Bioisosteric substitution : Swap the cyclohexyl ring with adamantane to enhance metabolic stability .
  • AI-driven synthesis planning (e.g., Pistachio or Reaxys databases) identifies feasible one-step routes using available precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.